molecular formula C21H13NO7S B11413514 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11413514
M. Wt: 423.4 g/mol
InChI Key: DUJLRQAWOZFQSP-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and nitrobenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxathiol core, followed by the introduction of the methoxyphenyl and nitrobenzoate groups through electrophilic aromatic substitution and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: This compound shares the methoxyphenyl group and exhibits similar reactivity in substitution and oxidation reactions.

    Mequinol (4-Methoxyphenol): Another compound with a methoxy group, used in dermatology and organic chemistry.

Uniqueness

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate is unique due to its combination of benzoxathiol and nitrobenzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13NO7S

Molecular Weight

423.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C21H13NO7S/c1-27-15-4-2-3-13(9-15)17-10-16(11-18-19(17)29-21(24)30-18)28-20(23)12-5-7-14(8-6-12)22(25)26/h2-11H,1H3

InChI Key

DUJLRQAWOZFQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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